1-(Ethoxy)nonafluorobutane

Description

The exact mass of the compound Ethyl Perfluorobutyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

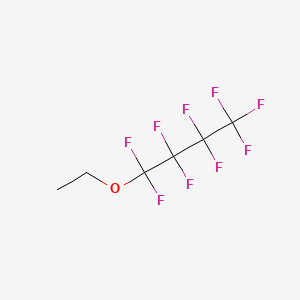

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYAWQUODQGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH2CH3, C6H5F9O | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073118 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Low odor; [OSHA] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

109.0 [mmHg] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-05-4, 813458-04-7 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520BW6FQ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-(Ethoxy)nonafluorobutane" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the chemical formula C₆H₅F₉O. Also known by its commercial name HFE-7200, this compound has emerged as a versatile and environmentally favorable solvent and heat-transfer fluid in a multitude of high-tech applications. Its unique combination of properties, including high density, low viscosity, low surface tension, non-flammability, and excellent thermal and chemical stability, makes it a subject of significant interest in research and development. This document consolidates critical data on its physicochemical characteristics, explores its reactivity and stability, and presents standardized protocols for its analysis and handling, aiming to serve as an essential resource for scientists and engineers.

Introduction: The Advent of Hydrofluoroethers

The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their ozone-depleting potential spurred the development of alternative chemical technologies. Hydrofluoroethers (HFEs) were introduced as a new class of compounds designed to offer high performance with a significantly improved environmental and safety profile.[1] this compound is a prominent member of this class, valued for its zero ozone depletion potential (ODP) and low global warming potential (GWP).[2][3] This guide delves into the core scientific principles that govern the behavior of this unique fluorinated ether.

Molecular Structure and Identification

The molecular structure of this compound consists of a nonafluorobutyl group linked to an ethyl group via an ether oxygen. The high degree of fluorination is central to its distinct properties.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane[4] |

| Synonyms | Ethyl nonafluorobutyl ether, HFE-7200[5] |

| CAS Number | 163702-05-4[6] |

| Molecular Formula | C₆H₅F₉O[6] |

| Molecular Weight | 264.09 g/mol [4][6] |

| InChI Key | DFUYAWQUODQGFF-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its application as a solvent and heat transfer fluid.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Odorless |

| Density (at 25 °C) | 1.43 g/mL[2] |

| Boiling Point | 76 °C[7] |

| Melting Point | -138 °C[7] |

| Vapor Pressure (at 25 °C) | 109 mmHg[2] |

| Viscosity (at 25 °C) | 0.61 cPs[2] |

| Surface Tension | 13.6 dynes/cm[2] |

| Refractive Index (n20/D) | 1.282[7] |

| Heat of Vaporization (at boiling point) | 30 cal/g[2] |

| Specific Heat | 0.29 cal/g°C[2] |

Solubility Profile

This compound exhibits selective solubility. It is practically insoluble in water (<20 ppmw), but water has a low solubility in it (92 ppmw).[2] Its miscibility with a range of organic solvents is a key attribute for its use in various applications. While comprehensive miscibility data is not extensively published, hydrofluoroethers like HFE-7100 (a related compound) are miscible with less polar organic solvents like THF, toluene, and acetone, but immiscible with more polar solvents such as acetonitrile, methanol, and dimethylformamide.[8] This suggests a similar trend for this compound, positioning it as a solvent for non-polar to moderately polar compounds. Its lipophilic character makes it a potential substitute for hexane in certain chromatographic applications.[7]

Chemical Properties and Reactivity

General Reactivity and Stability

A hallmark of hydrofluoroethers is their high degree of chemical and thermal stability.[9] The strong carbon-fluorine bonds in this compound impart exceptional resistance to chemical degradation.[10] It is generally unreactive with strong acids and bases under normal conditions. This inertness allows for its use in processes where unwanted chemical reactions must be minimized.[10]

Thermal Decomposition

While thermally stable, at very high temperatures, this compound will decompose. The primary decomposition products are expected to be toxic hydrogen fluoride and various fluorocarbon compounds. The decomposition mechanism of perfluoroalkyl ether carboxylic acids (a related class of compounds) suggests that cleavage of the C-O ether bond is a key pathway.[11] For hydrofluoroalkanes, thermal decomposition is often initiated by C-C bond fission rather than HF elimination.[2] The exact decomposition profile for this compound would depend on the specific conditions, but the formation of smaller perfluorinated and hydrofluorinated fragments is anticipated.

Figure 3: Simplified workflow for the synthesis of this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: For quantitative analysis, prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution. For qualitative analysis of a neat sample, a small aliquot can be diluted in a suitable solvent. [12]2. Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-5ms).

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.

-

Injection Mode: Splitless or split, depending on the concentration.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for identification, along with comparison of the obtained mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹⁹F NMR are highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. A triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) would be anticipated, with coupling between them.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex due to the different fluorine environments in the nonafluorobutyl chain and potential C-F couplings. Chemical shifts are typically referenced to CFCl₃. [8][13]The spectrum will show distinct signals for the CF₃, and the three different CF₂ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Expected Absorptions: The FTIR spectrum of this compound will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. [9][14]The C-O-C ether linkage will also show a characteristic stretching vibration in the 1000-1200 cm⁻¹ region. [15]The C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹.

Safety, Handling, and Disposal

While this compound has a favorable safety profile, standard laboratory safety practices should always be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile rubber is often suitable), and a lab coat. [16]Avoid inhalation of vapors and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various R&D settings:

-

Specialty Solvent: It serves as a solvent for fluorinated compounds, enabling the synthesis and processing of advanced materials. [10]Its use in chromatography as a hexane replacement is also being explored. [7]* Reaction Medium: Its chemical inertness makes it a suitable medium for reactions involving sensitive reagents.

-

Precision Cleaning: Its low surface tension and viscosity allow it to penetrate tight spaces, making it effective for cleaning sensitive electronic and optical components. [9]* Heat Transfer Fluid: Its wide liquid range and thermal stability make it an excellent heat transfer fluid for controlling temperatures in laboratory and pilot-scale reactors and instrumentation. [17]* Drug Delivery: In pharmaceutical development, its properties are being investigated for use in formulating drug delivery systems. [4]

Conclusion

This compound is a high-performance hydrofluoroether with a compelling combination of physical and chemical properties. Its low environmental impact, high stability, and versatile solvent characteristics position it as a key enabling technology in numerous scientific and industrial fields. This guide has provided a detailed overview of its fundamental properties, synthesis, analysis, and handling, offering a solid foundation for its effective and safe use in research and development.

References

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). National Center for Biotechnology Information. [Link]

-

Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. (n.d.). Hisco. [Link]

-

HFE7200. (n.d.). MicroCare. [Link]

-

Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. (n.d.). I.S.T. [Link]

-

Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. (2014). PubMed. [Link]

-

Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. (n.d.). NIST Technical Series Publications. [Link]

-

Density, Viscosity, and Thermal Conductivity of Mixtures of 1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE 7200) with Methanol and 1-Ethoxybutane. (2025). ResearchGate. [Link]

-

Hydrofluoroethers. (2022). LssChemicals. [Link]

-

Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2025). ResearchGate. [Link]

-

Thermodynamics of Binary Mixtures 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE-7200) + 2-propanol: High Pressure Density, Speed of Sound and Derivative Properties. (n.d.). ResearchGate. [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]

-

19F and 1H NMR spectra of halocarbons. (2004). PubMed. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (n.d.). [Link]

-

FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. [Link]

-

Ethoxynonafluorobutane. (n.d.). PubChem. [Link]

-

Ethyl perfluorobutyl ether. (n.d.). PubChem. [Link]

-

Synthesis of new 1-epoxyethyl-2-perfluoroalkoxy-2,3,3-trifluorocyclobutanes. (2025). ResearchGate. [Link]

-

Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (n.d.). MDPI. [Link]

-

What are Hydrofluoroethers? (2022). Ecolink. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). National Center for Biotechnology Information. [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. [Link]

-

Hydrofluoroether. (n.d.). Wikipedia. [Link]

-

SOLVENT MISCIBILITY TABLE. (n.d.). [Link]

-

Sodium Hydroxide + Sulfuric Acid - Acid Base Neutralization Reaction. (2020). YouTube. [Link]

-

Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (2025). ResearchGate. [Link]

-

What's the result if you mix sodium hydroxide and sulfuric acid?. (2018). Quora. [Link]

-

Explosive Reaction of Sodium Hydroxide and Sulphuric Acid. (2016). YouTube. [Link]

-

Sulfuric acid and sodium hydroxide rate expression help. (n.d.). Reddit. [Link]

-

Direct Interface GC/MS Method. (n.d.). EPA. [Link]

-

3M Environmental Laboratory. (n.d.). [Link]

-

Physicochemical Properties and Environmental Fate. (n.d.). National Center for Biotechnology Information. [Link]

-

FTIR Spectrum. (n.d.). [Link]

-

19F chemical shifts. (n.d.). Steffen's Chemistry Pages. [Link]

Sources

- 1. csustan.edu [csustan.edu]

- 2. Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. Ethoxynonafluorobutane | C6H5F9O | CID 206000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benthamopen.com [benthamopen.com]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of 1-(Ethoxy)nonafluorobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for 1-(ethoxy)nonafluorobutane, a hydrofluoroether (HFE) of significant industrial interest. Known for its favorable environmental profile and versatile solvent properties, this guide is tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the primary synthetic routes, with a focus on the Williamson ether synthesis and industrial electrochemical fluorination methods. Furthermore, this guide will detail robust purification techniques, including fractional distillation, and outline modern analytical methods for purity assessment, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Safety protocols for handling fluorinated compounds are also addressed to ensure best laboratory practices.

Introduction to this compound (HFE-7200)

This compound, with the chemical formula C4F9OC2H5, is a segregated hydrofluoroether. It is a clear, colorless, and low-odor fluid with a unique combination of properties that make it a valuable solvent and heat-transfer medium in a variety of applications.[1][2] Marketed under trade names such as Novec™ 7200, its applications span precision cleaning, lubricant deposition, and as a carrier solvent for fluoropolymer coatings.[3][4][5] Its low surface tension, non-flammability, and favorable environmental and toxicological profile contribute to its widespread use as a replacement for ozone-depleting substances.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H5F9O |

| Molecular Weight | 264.09 g/mol |

| Boiling Point | 76 °C[7] |

| Melting Point | -138 °C[7] |

| Density | 1.428 g/mL at 25 °C[7] |

| CAS Number | 163702-05-4[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common being adaptations of classical ether syntheses and industrial-scale electrochemical processes.

Williamson Ether Synthesis: A Laboratory-Scale Approach

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers in a laboratory setting.[8][9] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[10] For the synthesis of this compound, two main variations of this approach are feasible: the reaction of sodium ethoxide with a nonafluorobutyl halide or the reaction of a sodium nonafluorobutoxide with an ethyl halide.

The latter approach is often preferred due to the enhanced reactivity of the ethyl halide as an SN2 substrate. The synthesis can be conceptually broken down into two key stages: the formation of the nonafluorobutoxide anion and the subsequent etherification.

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

The following protocol is a representative procedure based on established principles of Williamson ether synthesis for fluorinated compounds.

Materials:

-

Perfluorobutyryl fluoride (C3F7COF)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Anhydrous diglyme

-

Ethyl iodide (C2H5I)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, suspend anhydrous potassium fluoride in anhydrous diglyme.

-

Cool the suspension in an ice bath.

-

Slowly add perfluorobutyryl fluoride to the stirred suspension under an inert atmosphere. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the complete formation of the potassium nonafluorobutoxide.

-

-

Etherification:

-

To the freshly prepared potassium nonafluorobutoxide solution, add a stoichiometric amount of ethyl iodide.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by 19F NMR spectroscopy or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel. The desired product will be in the organic phase.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Filter to remove the drying agent.

-

The crude this compound can then be purified by fractional distillation.

-

Phase-Transfer Catalysis in Williamson Ether Synthesis

To enhance the reaction rate and yield, especially in biphasic systems, phase-transfer catalysis (PTC) can be employed.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the alkoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[6][12] This approach can often be performed under milder conditions and with less expensive bases.[13]

Diagram 2: Role of Phase-Transfer Catalyst

Caption: Mechanism of phase-transfer catalysis in ether synthesis.

Industrial Synthesis: Electrochemical Fluorination (ECF)

On an industrial scale, this compound and other hydrofluoroethers are often produced via a multi-step process that begins with electrochemical fluorination (ECF).[1][14] This process, also known as the Simons process, involves the electrolysis of a hydrocarbon precursor (e.g., butyryl fluoride) in anhydrous hydrogen fluoride.[15] This step produces the perfluorinated acyl fluoride, which is then converted to the hydrofluoroether through subsequent alkylation reactions, similar to the Williamson synthesis described above.[16]

Purification of this compound

Purification of the crude product is critical to meet the high-purity standards required for its applications. The primary method for purifying this compound is fractional distillation.

Fractional Distillation

Fractional distillation is a highly effective technique for separating liquid mixtures of compounds with close boiling points.[17][18][19] The process involves multiple vaporization-condensation cycles within a fractionating column, which enriches the vapor in the more volatile component at each stage.[20]

Diagram 3: Fractional Distillation Setup

Caption: A schematic of a laboratory fractional distillation apparatus.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Setup:

-

Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[18]

-

-

Distillation:

-

Gently heat the distillation flask.

-

Observe the vapor front rising through the fractionating column. The heating rate should be controlled to allow for a slow and steady rise.

-

Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure component is distilling.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (76 °C).

-

Discard any initial forerun that distills at a lower temperature and any higher-boiling residue left in the distillation flask.

-

-

Collection:

-

Collect the purified product in a clean, dry receiving flask.

-

Store the purified this compound in a tightly sealed container.

-

Purity Assessment and Analytical Characterization

The purity of the synthesized and purified this compound must be verified using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture.[5][21] It is ideal for assessing the purity of this compound and identifying any potential impurities.[4][22][23] A single, sharp peak in the gas chromatogram at the expected retention time is indicative of a high-purity sample. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound.

Table 2: Representative GC-MS Parameters

| Parameter | Setting |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are crucial.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a quartet for the -OCH2- protons and a triplet for the -CH3 protons). The integration of these signals should correspond to the expected 2:3 ratio.

-

¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the nonafluorobutyl group. The chemical shifts and coupling patterns of the fluorine signals are highly sensitive to their chemical environment, allowing for unambiguous structural confirmation.[7][24][25][26][27]

Safety, Handling, and Environmental Considerations

Safety and Handling

Per- and polyfluoroalkyl substances (PFAS), including hydrofluoroethers, require careful handling to minimize exposure.[28][29]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[30]

-

Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[28]

-

Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[8]

Solvent Recycling and Disposal

Hydrofluoroethers like this compound can often be recycled through distillation, which reduces waste and operational costs.[9][12][31] Any waste material, including distillation residues and contaminated materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and analysis of this compound. By understanding the principles behind the Williamson ether synthesis and fractional distillation, and by employing modern analytical techniques, researchers and scientists can confidently produce and characterize this important hydrofluoroether. Adherence to strict safety protocols is paramount when working with fluorinated compounds to ensure a safe and successful outcome.

References

-

The Multifaceted Utility of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane. (2025, December 22). ANGAL PHARMA. Retrieved from [Link]

-

PFAS - Environmental Health & Safety. (n.d.). Michigan State University. Retrieved from [Link]

-

Synthesis of Hydrofluoroether via Electrochemical Fluorination and Alkylation Reaction. (n.d.). EurekAlert!. Retrieved from [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]

-

Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735–3740. [Link]

- Moore, G. G. I., & Eibeck, R. E. (1999). A process for the production of hydrofluoroethers.

-

Shein, S. M., & German, L. S. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of Organic Chemistry, 57(6), 843–875. [Link]

-

SAFETY DATA SHEET. (2023, May 16). National Institute of Standards and Technology. Retrieved from [Link]

- Hung, M. H. (2000). Process for preparing hydrofluoroethers.

-

PFAS Risks & Workplace Safety. (n.d.). EcoOnline US. Retrieved from [Link]

-

Zhang, T., et al. (2023). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 10(10), 2536-2543. [Link]

-

What Is Solvent Recycling? Everything You Need To Know. (2024, December 16). Baron Blakeslee. Retrieved from [Link]

-

PFAS and Worker Health. (2024, September 25). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Kříž, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(38), 10466–10475. [Link]

-

Pupo, G., et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(28), 12384–12391. [Link]

-

Scott, D. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(21), 6296–6304. [Link]

-

Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate. Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Sustainable Chemistry. Retrieved from [Link]

-

This compound - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

-

Recyclable Fluorine-Based Cleaning Solvents for Resist Removal. (n.d.). Scientific.Net. Retrieved from [Link]

-

HFE-347: The Next-Gen Eco-Friendly Hydrofluoroether Fluorine Solvent for Green Manufacturing. (2025, April 18). Xiamen Juda Chemical & Equipment Co., Ltd. Retrieved from [Link]

-

New Frontiers and Developing Applications in 19F NMR. (2015). Magnetic Resonance in Chemistry, 53(10), 749–768. [Link]

-

F -19 NMR Spectroscopy. (2022, July 15). YouTube. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Hancock, E. M., & Cope, A. C. (1944). ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses, 24, 51. [Link]

-

3M Novec HFE-7200 Engineered Fluid. (n.d.). Thermal Fluids Hub. Retrieved from [Link]

-

BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement. (n.d.). Best Technology. Retrieved from [Link]

-

Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Journal of Visualized Experiments, (175). [Link]

-

How Fractional Distillation Process Works. (2020, November 11). USA Lab. Retrieved from [Link]

-

Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. (2023). Catalysts, 13(3), 479. [Link]

-

Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents. (2011). Journal of the American Chemical Society, 133(12), 4465–4474. [Link]

-

5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

The procedure of fraction distillation in a laboratory. (n.d.). ResearchGate. Retrieved from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved from [Link]

-

UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018, October 23). YouTube. Retrieved from [Link]

-

How to Purify by Fractional Distillation at Atmospheric Pressure. (n.d.). University of Rochester. Retrieved from [Link]

-

Chapter 10. (n.d.). WOU. Retrieved from [Link]

-

Host–Guest Chemistry for Simultaneous Imaging of Endogenous Alkali Metals and Metabolites with Mass Spectrometry. (2022). Analytical Chemistry, 94(4), 2095–2102. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fluorined-chemicals.com [fluorined-chemicals.com]

- 7. rsc.org [rsc.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. baronblakeslee.net [baronblakeslee.net]

- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 11. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Recyclable Fluorine-Based Cleaning Solvents for Resist Removal | Scientific.Net [scientific.net]

- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 14. [3] Synthesis of Hydrofluoroether via Electrochemical Fluorination and Alkylation Reaction [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 15. EP0898556A1 - A process for the production of hydrofluoroethers - Google Patents [patents.google.com]

- 16. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]

- 17. usalab.com [usalab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.rochester.edu [chem.rochester.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. 19F [nmr.chem.ucsb.edu]

- 28. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 29. ecoonline.com [ecoonline.com]

- 30. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 31. Making sure you're not a bot! [oc-praktikum.de]

1-(Ethoxy)nonafluorobutane (CAS 163702-05-4): A Comprehensive Technical Guide for Scientific Professionals

Foreword: Unveiling a Versatile Fluorinated Ether

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the demand for solvents and reagents with a unique combination of performance, safety, and environmental sustainability has never been greater. 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the CAS number 163702-05-4, has emerged as a significant player in this arena.[1][2] This guide provides an in-depth technical overview of this remarkable compound, moving beyond surface-level data to offer insights into its practical applications, underlying chemical principles, and its role in advancing research and development.

Core Molecular and Physicochemical Profile

This compound is a clear, colorless, and low-odor fluid.[3][4] It is chemically identified as the ethyl ether of nonafluorobutane and is often supplied as a mixture of two inseparable isomers: (CF₃)₂CFCF₂OC₂H₅ (CAS 163702-06-5) and CF₃CF₂CF₂CF₂OC₂H₅ (CAS 163702-05-4), which possess nearly identical properties.[3][4]

Key Physicochemical Properties

The distinct properties of this compound stem from its highly fluorinated structure, which imparts chemical inertness, thermal stability, and non-flammability.[1][2] These characteristics make it a superior choice for a multitude of demanding applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₉O | [1][5][] |

| Molecular Weight | 264.09 g/mol | [1][5] |

| Boiling Point | 76 °C (169 °F) | [1] |

| Melting Point | -138 °C (-216 °F) | [1] |

| Density (at 25 °C) | 1.428 g/mL | [1][] |

| Vapor Pressure (at 25 °C) | 156 mmHg | [1] |

| Surface Tension | 13.6 dynes/cm | [7] |

| Viscosity (at 25 °C) | 0.61 cSt | [7] |

| Flash Point | None | [7] |

| Refractive Index (n20/D) | 1.282 | [1] |

| Solubility in Water | <20 ppm by weight | [7] |

Spectroscopic and Analytical Characterization

While specific, detailed spectroscopic data for this compound is not widely published in publicly accessible literature, its characterization would rely on standard analytical techniques. The interpretation of such data is crucial for its identification and quality control in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethoxy group (-OCH₂CH₃). The methylene protons (-OCH₂-) would likely appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet. The chemical shifts would be influenced by the electronegative oxygen and the fluorinated butyl group.

-

¹⁹F NMR: The fluorine NMR would exhibit complex splitting patterns due to the different fluorine environments in the nonafluorobutyl chain and their coupling with each other. This would be a key technique for confirming the isomeric composition.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons in the ethoxy group and the highly fluorinated butyl chain. The chemical shifts of the fluorinated carbons would be significantly influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The C-O-C ether linkage would also show a characteristic stretching vibration. The absence of O-H and C=O bands would confirm the purity of the ether.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of 264.09 g/mol .[1][5] The fragmentation pattern would be indicative of the ether structure, with characteristic losses of the ethoxy group and fragments of the fluorinated butyl chain.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.[1][2] Its utility extends beyond a simple solvent to a multifunctional enabler of complex chemical processes.

Reaction Medium for Fluorinated Compounds

The synthesis of complex fluorinated molecules is a cornerstone of modern drug discovery, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as an excellent reaction medium for such syntheses due to its ability to dissolve a wide range of organic substrates and its chemical inertness under many reaction conditions.[1] This allows for precise control over reaction parameters, leading to higher yields and purity of the target compounds.[1]

Purification and Extraction Solvent

Its low surface tension and viscosity allow for excellent penetration into complex matrices, making it an effective solvent for extraction and purification processes.[7] Its relatively low boiling point facilitates easy removal by evaporation, leaving behind the purified product with minimal residue.[1] Furthermore, its lipophilic nature makes it a safer and effective substitute for hexane in chromatographic applications.[1][2]

Carrier Fluid and Deposition Solvent

In the formulation of drug delivery systems or the coating of medical devices, this compound can act as a carrier fluid for active pharmaceutical ingredients (APIs) or excipients. Its rapid evaporation rate ensures an even deposition of the desired material onto a substrate.

Experimental Protocol: Purification of a Fluorinated Intermediate

This protocol outlines a general procedure for the purification of a moderately polar, fluorinated organic compound using this compound as a key solvent.

Objective: To purify a crude fluorinated intermediate from non-polar and highly polar impurities.

Materials:

-

Crude fluorinated intermediate

-

This compound (CAS 163702-05-4)

-

Hexane

-

Methanol

-

Silica gel for column chromatography

-

Glass chromatography column

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Methodology:

-

Solubility Assessment:

-

Determine the solubility of the crude mixture in this compound and a series of co-solvents (e.g., hexane, ethyl acetate). This will help in optimizing the mobile phase for chromatography.

-

-

Liquid-Liquid Extraction (Initial Cleanup):

-

Dissolve the crude product in a suitable organic solvent.

-

Wash the organic phase with a 1:1 mixture of this compound and water. The high density of the fluorinated ether will facilitate phase separation, and its partial solubility for organic compounds can help remove certain impurities.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the partially purified intermediate in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of hexane and this compound, gradually increasing the proportion of the latter. The unique polarity of this compound can provide different selectivity compared to traditional solvents.

-

Monitor the elution by TLC.

-

-

Solvent Removal and Product Isolation:

-

Collect the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator. The relatively low boiling point of this compound allows for efficient removal under reduced pressure.

-

-

Final Product Drying:

-

Dry the isolated product under high vacuum to remove any residual solvent.

-

Rationale for Experimental Choices:

-

The use of this compound in liquid-liquid extraction leverages its immiscibility with water and unique solvency to remove specific impurities.

-

In column chromatography, employing a fluorinated solvent like this compound can alter the elution profile of fluorinated compounds compared to standard hydrocarbon or ethereal solvents, potentially leading to better separation from non-fluorinated impurities.

-

The low boiling point and low heat of vaporization of this compound are advantageous for its removal, minimizing thermal stress on sensitive organic molecules.

Safety and Environmental Considerations

A significant advantage of this compound is its excellent environmental and safety profile.

-

Toxicity: It has low toxicity, with a time-weighted average exposure guideline of 200 ppm over an eight-hour period.[3]

-

Ozone Depletion Potential (ODP): It has zero ozone depletion potential.[3]

-

Global Warming Potential (GWP): It has a low global warming potential.[8]

-

Flammability: It is non-flammable, which significantly reduces fire hazards in laboratory and manufacturing settings.[1][7]

Logical Workflow for Solvent Selection in Drug Development

The decision to use a specialized solvent like this compound in a drug development workflow should be based on a logical evaluation of its properties against the specific requirements of the chemical transformation or purification step.

Caption: A logical workflow for considering this compound as a solvent in drug development.

Conclusion

This compound is more than just a solvent; it is a problem-solving tool for chemists and pharmaceutical scientists. Its unique combination of properties, including its chemical inertness, thermal stability, non-flammability, and favorable environmental profile, makes it an attractive choice for a range of applications, from the synthesis of complex fluorinated molecules to their efficient purification. As the pharmaceutical industry continues to embrace the principles of green chemistry and seek innovative solutions to challenging synthetic problems, the role of advanced materials like this compound is set to expand, driving progress in the discovery and development of new medicines.

References

- Exploring 1-(Ethoxy)

-

3M™ Novec™ 7200 Engineered Fluid. (URL: [Link])

-

3M NOVEC™ 7200 - TMC Industries. (URL: [Link])

-

3M™ Novec™ 7200 Engineered Fluid. (URL: [Link])

-

3M™ Novec™ Engineered Fluid, 7200. (URL: [Link])

-

3M™ Novec™ 7200 Engineered Fluid | Best Technology. (URL: [Link])

-

Ethoxynonafluorobutane | C6H5F9O | CID 206000 - PubChem. (URL: [Link])

- General Description of Ethoxynonafluorobutane. (URL: not available)

Sources

Spectroscopic Profile of 1-(Ethoxy)nonafluorobutane: A Predictive Technical Guide

Introduction

1-(Ethoxy)nonafluorobutane (C₆H₅F₉O) is a hydrofluoroether (HFE) that, along with its isomer, is a component of engineered fluids such as 3M™ Novec™ 7200.[1][2] These fluids are utilized for their unique combination of properties, including low toxicity, non-flammability, and low global warming potential, making them effective replacements for ozone-depleting substances in applications like solvent cleaning and heat transfer.[1][3] The molecular formula for this compound is C₆H₅F₉O, and its molecular weight is 264.09 g/mol .[4]

This guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to a lack of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and data from analogous fluorinated compounds to construct a theoretical spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar hydrofluoroethers.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents distinct environments for its constituent nuclei, which in turn dictate its spectroscopic signatures. The molecule consists of a nonafluorobutyl group attached to an ethoxy group through an ether linkage. The high degree of fluorination is expected to significantly influence the chemical shifts in NMR spectroscopy and produce characteristic absorptions in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard for ¹⁹F NMR if necessary.

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals corresponding to the ethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are split by the three protons of the methyl group. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are further from the electronegative oxygen and thus appear more upfield. They are split by the two protons of the methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each of the six carbon atoms. The chemical shifts will be significantly influenced by the attached fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~110-125 | -CF₃ | Highly deshielded due to the three attached fluorine atoms. |

| ~105-120 | -CF₂- | Deshielded by two fluorine atoms. |

| ~105-120 | -CF₂- | Deshielded by two fluorine atoms. |

| ~100-115 | -CF₂- | Deshielded by two fluorine atoms. |

| ~65-75 | -O-CH₂- | The carbon is attached to an oxygen atom, causing a downfield shift. |

| ~10-20 | -CH₃ | A typical upfield chemical shift for a terminal methyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum is expected to show distinct signals for each of the fluorine environments in the nonafluorobutyl chain.

| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet (t) | 3F | -CF₃ |

| ~ -120 | Multiplet | 2F | -CF₂- |

| ~ -125 | Multiplet | 2F | -CF₂- |

| ~ -127 | Multiplet | 2F | -CF₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong C-F and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretch (from ethoxy group) |

| 1300-1000 | Strong | C-F stretch (from nonafluorobutyl group) |

| 1150-1085 | Strong | C-O-C stretch (ether linkage) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

Predicted Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺) is often observed, although it may be of low abundance. The fragmentation is likely to be dominated by cleavage of the C-O and C-C bonds.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 264 | [C₄F₉OCH₂CH₃]⁺ (Molecular Ion) |

| 235 | [C₄F₉O]⁺ |

| 219 | [C₄F₉]⁺ |

| 169 | [C₃F₇]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and mass spectra are based on established principles and provide a valuable reference for the identification and characterization of this hydrofluoroether. The provided protocols and interpretations are intended to guide researchers in their experimental work and data analysis. As experimental data becomes publicly available, this guide can be updated to reflect empirical findings.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

NIST. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of Organic Compounds in 1-(Ethoxy)nonafluorobutane (HFE-7200)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding 1-(Ethoxy)nonafluorobutane (HFE-7200)

This compound is a clear, colorless, and low-odor fluid with the chemical formula C4F9OC2H5.[1][2] It is a mixture of two inseparable isomers: (CF3)2CFCF2OC2H5 (CAS No. 163702-06-5) and CF3CF2CF2CF2OC2H5 (CAS No. 163702-05-4), which possess nearly identical properties.[1] This hydrofluoroether is recognized for its excellent environmental and safety profile, characterized by zero ozone depletion potential (ODP) and a low global warming potential (GWP).[1][3] Furthermore, it is non-flammable and has low toxicity, making it a sustainable alternative to many conventional solvents.[1][3]

The unique combination of a highly fluorinated segment and a hydrocarbon ether segment gives this compound a distinct set of physical properties that govern its behavior as a solvent. Its primary applications include use as a cleaning solvent, heat transfer fluid, and lubricant carrier, particularly for fluorinated materials.[1][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is paramount to predicting its solvency and performance in various applications.

Table 1: Key Physicochemical Properties of this compound (HFE-7200)

| Property | Value | Reference(s) |

| Molecular Formula | C6H5F9O | |

| Molecular Weight | 264.09 g/mol | [1] |

| Boiling Point | 76 °C | [1] |

| Freezing Point | -138 °C | [1] |

| Density at 25 °C | 1.43 g/mL | [1] |

| Viscosity at 25 °C | 0.61 cP | [1] |

| Surface Tension at 25 °C | 13.6 dynes/cm | [1] |

| Vapor Pressure at 25 °C | 109 mmHg | [1] |

| Heat of Vaporization | 30 cal/g | [1] |

| Solubility of Water in Solvent | 92 ppmw | [1][6] |

| Solubility of Solvent in Water | <20 ppmw | [1][6] |

These properties, particularly its low surface tension and viscosity, contribute to its excellent wetting and penetration capabilities, which are advantageous in cleaning and coating applications.[1]

Principles of Solubility in this compound

The solubility of an organic compound in any solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solvent and solute molecules. In the case of this compound, its unique molecular structure gives rise to a complex interplay of forces.

Intermolecular Forces at Play

The solvency of HFE-7200 is primarily dictated by the following intermolecular interactions:

-

Van der Waals Forces (Dispersion Forces): As with all molecules, these are the primary forces of attraction. The large, polarizable fluorine atoms in the nonafluorobutyl group contribute significantly to these forces.

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) introduces a permanent dipole moment to the molecule, allowing for dipole-dipole interactions with polar solutes.

-

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor. This allows for weak hydrogen bonding with protic solutes like alcohols.

The partially fluorinated nature of HFE-7200 creates a molecule with both a "fluorophilic" (fluorine-loving) and a "lipophilic" (fat-loving) character. The highly fluorinated tail tends to interact favorably with other fluorinated compounds, while the ethyl ether portion can interact with a wider range of organic molecules.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are more likely to be miscible.

While experimentally determined HSP values for HFE-7200 are not widely published, they can be estimated based on its chemical structure and comparison with similar hydrofluoroethers. The expected HSP profile of HFE-7200 would feature a significant dispersion component, a moderate polar component, and a low to moderate hydrogen bonding component (as an acceptor). This profile suggests that HFE-7200 will be most effective at dissolving solutes with a similar balance of intermolecular forces.

Figure 1: Conceptual diagram of using Hansen Solubility Parameters (HSP) to predict solubility.

Solubility of Different Classes of Organic Compounds

Based on its molecular structure and the principles of intermolecular forces, we can infer the general solubility behavior of various classes of organic compounds in this compound.

Table 2: Qualitative Solubility of Organic Compound Classes in this compound

| Compound Class | Expected Solubility | Rationale |

| Fluorinated Compounds | High | "Like dissolves like" principle; strong van der Waals interactions between fluorinated segments. |

| Hydrocarbons (Alkanes, Alkenes) | Medium | Primarily dispersion force interactions; solubility likely decreases with increasing chain length. |

| Aromatics (e.g., Toluene, Xylene) | Medium to Low | Solute-solute π-stacking interactions may be stronger than solute-solvent interactions. |

| Ethers | Good | Similar ether functional groups allow for favorable dipole-dipole interactions. |

| Ketones & Esters | Moderate | Polarity of the carbonyl group allows for dipole-dipole interactions. Solubility decreases with increasing alkyl chain length. |

| Alcohols | Low to Moderate | Weak hydrogen bonding is possible, but the non-polar character of HFE-7200 limits solubility, especially for larger alcohols. |

| Active Pharmaceutical Ingredients (APIs) | Variable | Highly dependent on the specific API's functional groups, polarity, and molecular weight. Generally, less polar and more lipophilic APIs will exhibit higher solubility. |

Note: The information in Table 2 is based on theoretical considerations and qualitative data. Experimental verification is crucial for specific applications.

Experimental Protocol for Determining Solubility

For researchers and drug development professionals, obtaining precise solubility data is often necessary. The following is a detailed, step-by-step methodology for determining the solubility of a solid organic compound in this compound using the isothermal shake-flask method, a widely accepted technique.

Materials and Equipment

-

This compound (HFE-7200) of appropriate purity

-

Solid organic compound (solute) of known purity

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Constant temperature water bath or incubator

-

Vortex mixer and/or orbital shaker

-

Syringe filters (chemically compatible with HFE-7200, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid organic compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the exact mass of the solute added.

-

Add a known volume or mass of this compound to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare several replicate samples for statistical validity.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Figure 2: Experimental workflow for determining the solubility of a solid in HFE-7200.

Safety and Handling Considerations

While this compound has a favorable safety profile, standard laboratory safety practices should always be followed.[1]

-

Use in a well-ventilated area to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[9]

Conclusion

This compound (HFE-7200) is a promising solvent for a range of applications in research and development, owing to its unique physicochemical properties and excellent environmental and safety profile. Its solvency is governed by a balance of dispersion, polar, and weak hydrogen bonding interactions. While it shows good affinity for fluorinated compounds and moderate solubility for many common organic solvents, its effectiveness for highly polar or protic solutes is limited. For drug development professionals, HFE-7200 may serve as a useful vehicle for non-polar APIs or as a processing solvent. Given the scarcity of published quantitative solubility data, the experimental protocol provided in this guide serves as a critical tool for researchers to determine the solubility of their specific compounds of interest, thereby enabling the informed and effective use of this versatile solvent.

References

-

3M™ Novec™ 7200 Engineered Fluid. (n.d.). Retrieved from [Link]

-

3M™ Novec™ 7200DL Engineered Fluid. (n.d.). Retrieved from [Link]

-

BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement. (n.d.). Best Technology. Retrieved from [Link]

-

New fluorous/organic biphasic systems achieved by solvent tuning. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

3M Novec 7200 Engineered Fluid. (n.d.). Arrow Electronics. Retrieved from [Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

3M Novec™ 7200 Engineered Fluid datasheet. (n.d.). LookPolymers. Retrieved from [Link]

-

HFE 7200 Engineered Fluid. (n.d.). Acota. Retrieved from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

-

Use of Hansen Solubility Parameters to Identify Cleaning Applications for “Designer” Solvents. (2002). ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. (n.d.). Topharman. Retrieved from [Link]

-

HFE7200. (n.d.). MicroCare. Retrieved from [Link]

-

Liquid–liquid equilibria of a hydrofluoroether + water + ethanol system. (2007). ResearchGate. Retrieved from [Link]

-

Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. (2017). Vanderbilt University. Retrieved from [Link]

-

Hydrofluoroethers as Orthogonal Solvents for the Chemical Processing of Organic Electronic Materials. (2012). ResearchGate. Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). PubMed. Retrieved from [Link]

-